

safety and handling of 2,6-Dibromo-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Dibromo-3-methoxyphenylboronic acid
Cat. No.:	B1418386

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling and Use of **2,6-Dibromo-3-methoxyphenylboronic Acid**

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safe handling, storage, and disposal of **2,6-Dibromo-3-methoxyphenylboronic acid**. As a Senior Application Scientist, the following guide is synthesized from established safety protocols for arylboronic acids and aims to instill a culture of safety and experimental reproducibility.

Chemical Identity and Properties

2,6-Dibromo-3-methoxyphenylboronic acid is an organoborane compound that serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its chemical and physical properties is fundamental to its safe handling.

Property	Value
CAS Number	850567-93-0 [1]
Molecular Formula	C ₇ H ₇ BB ₂ O ₃ [1] [2]
Molecular Weight	309.75 g/mol [1] [2]
Appearance	Typically a solid
Storage Temperature	-20°C [1]

Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for **2,6-Dibromo-3-methoxyphenylboronic acid** is not readily available, data from closely related arylboronic acids, such as 3-methoxyphenylboronic acid and other phenylboronic acid derivatives, indicate a consistent hazard profile.[\[3\]](#)[\[4\]](#) The following GHS classification is based on these analogs and should be considered when handling the target compound.

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Signal Word: Warning[\[6\]](#)[\[7\]](#)

Hazard Pictogram:

- GHS07 (Exclamation Mark)[\[7\]](#)

Hazard Statements:

- H315: Causes skin irritation.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- H335: May cause respiratory irritation.[4][5][6]

Precautionary Statements:

- Prevention: P261, P264, P271, P280[4]
- Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[4]
- Storage: P403+P233, P405[4]
- Disposal: P501[4]

The Science of Safe Handling: Causality and Protocol

The inherent reactivity of arylboronic acids necessitates stringent handling protocols. Their susceptibility to decomposition pathways not only impacts experimental outcomes but can also lead to the formation of potentially hazardous byproducts.

Understanding Decomposition Pathways

Two primary decomposition pathways for arylboronic acids are protodeboronation and oxidation.

- Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions and can be accelerated by temperature and the presence of water.[8][9] For **2,6-Dibromo-3-methoxyphenylboronic acid**, this would result in the formation of 1,3-dibromo-2-methoxybenzene.
- Oxidative Instability: Arylboronic acids can undergo oxidation, leading to the formation of various byproducts. This can be influenced by exposure to air (oxygen) and light.

These decomposition pathways underscore the importance of an inert atmosphere and proper storage conditions to maintain the compound's integrity.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.[3][10]

PPE Category	Specification	Rationale
Eye Protection	Chemical safety goggles or a face shield.[10][11]	Protects eyes from dust particles and potential splashes.[10]
Hand Protection	Chemically resistant gloves (e.g., nitrile).[10]	Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[10]
Body Protection	A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[10]	Protects skin from accidental spills.
Respiratory Protection	A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.[10][11]	Minimizes the risk of respiratory tract irritation.[10]

Experimental Workflow: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for both safety and experimental success.

- Preparation:
 - Ensure a safety shower and eyewash station are readily accessible.[10]
 - Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[3][10]
 - The work area should be clean and free of clutter.

- Donning PPE:
 - Put on all required personal protective equipment as outlined in the table above before handling the chemical.
- Handling the Compound:
 - Keep the container of **2,6-Dibromo-3-methoxyphenylboronic acid** tightly closed when not in use.[10][11]
 - To minimize dust generation when transferring the solid, use appropriate tools like a spatula.[10][11]
 - If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Post-Handling:
 - Thoroughly clean the work area to remove any residual chemical.
 - Dispose of contaminated materials and the compound itself in a designated hazardous waste container.[10]
 - Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

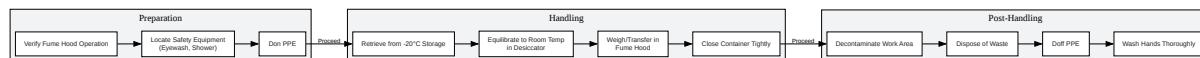
Storage and Stability

Proper storage is critical to maintaining the integrity of **2,6-Dibromo-3-methoxyphenylboronic acid**.

- Temperature: Store at -20°C for long-term stability.[1]
- Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and protodeboronation.
- Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids or bases.[3][4][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.


- In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][11]
- In case of Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][11]
- If Inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][11]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[5][11]
- Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[11][12] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Considerations

Dispose of **2,6-Dibromo-3-methoxyphenylboronic acid** and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling **2,6-Dibromo-3-methoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **2,6-Dibromo-3-methoxyphenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [safety and handling of 2,6-Dibromo-3-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418386#safety-and-handling-of-2-6-dibromo-3-methoxyphenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com